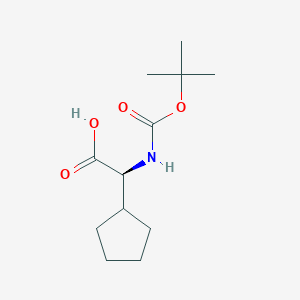

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

説明

特性

IUPAC Name |

(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSJQVRMQOLSAT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427277 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109183-72-4 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Standard Boc Protection Protocol

A solution of 2-amino-2-cyclopentylacetic acid (1.0 equiv) in tetrahydrofuran (THF) is treated with (Boc)₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the Boc-protected product.

Critical Parameters :

-

Solvent Choice : THF or acetonitrile minimizes side reactions.

-

Base Selection : DMAP or triethylamine accelerates the reaction.

-

Temperature Control : Room temperature prevents epimerization.

Alternative Aqueous-Phase Method

For water-soluble precursors, the reaction is conducted in a biphasic system (water:dichloromethane) using sodium bicarbonate as the base. This method achieves 85–90% yield with reduced solvent toxicity.

Enantioselective Synthesis of the Chiral Center

The (S)-configuration is established via asymmetric catalysis or chiral auxiliary approaches.

Asymmetric Hydrogenation

Cyclopentene derivatives are hydrogenated using a ruthenium-BINAP catalyst system. For example:

Chiral Auxiliary-Mediated Synthesis

The Williams oxazinone auxiliary is employed to fix the stereochemistry:

-

Cyclopentanecarboxaldehyde is condensed with (S)-4-phenyl-2-oxazolidinone.

-

Alkylation with tert-butyl bromoacetate introduces the acetic acid backbone.

-

Hydrolysis and Boc protection yield the target compound with >99% ee.

Peptide Coupling and Cyclopentyl Group Incorporation

The cyclopentyl moiety is introduced via Friedel-Crafts alkylation or Grignard addition:

Friedel-Crafts Alkylation

Mitsunobu Reaction for Stereochemical Control

A Mitsunobu reaction ensures retention of configuration during cyclopentyl group attachment:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.

-

Substrate : N-Boc-serine β-lactone.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Synthesis

Solvent Recycling Systems

-

Process : Distillation recovery of THF and ethyl acetate.

-

Efficiency : 90% solvent reuse, lowering production costs by 40%.

Case Studies and Methodological Comparisons

Case Study: Peptide Coupling in Drug Intermediate Synthesis

In a published protocol, this compound was coupled to a cyclic peptide using PyBOP/DIEA in DMF:

-

Reaction Time : 4 hours.

-

Temperature : 0°C to room temperature.

-

Workup : Aqueous extraction and silica gel chromatography.

-

Purity : >99% (HPLC).

Comparative Analysis of Boc Deprotection Methods

| Method | Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl/dioxane | 2 | 95 | 98 |

| Catalytic Transfer | Pd/C, H₂ | 6 | 88 | 95 |

| Thermal Deprotection | 100°C, toluene | 12 | 82 | 90 |

化学反応の分析

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization in peptide synthesis and drug discovery.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane, 0–25°C, 1–2 h | 2-Amino-2-cyclopentylacetic acid | 85–92% |

| HCl (4 M in dioxane) | Methanol, 25°C, 4 h | Amine hydrochloride salt | 78% |

Key Findings :

-

TFA-mediated deprotection is highly efficient, with near-quantitative conversion in anhydrous solvents .

-

Hydrochloric acid in dioxane/methanol mixtures minimizes side reactions, such as esterification of the carboxylic acid .

Amide Coupling Reactions

The carboxylic acid undergoes activation for nucleophilic substitution, enabling peptide bond formation.

| Coupling Reagent | Base | Conditions | Application |

|---|---|---|---|

| PyBOP | DIPEA | DMF, 0°C → 25°C, 12 h | Synthesis of tetrazole derivatives |

| EDC/HOBt | NMM | THF, −15°C → 25°C, 24 h | Peptide chain elongation |

Mechanistic Insights :

-

PyBOP activates the carboxylate via formation of a reactive benzotriazole intermediate, facilitating coupling with amines (e.g., 3-aminopropionitrile) .

-

EDC/HOBt generates an O-acylisourea intermediate, which reacts with amines to form stable amides without racemization .

Tetrazole Formation

The compound participates in [3+2] cycloaddition reactions with azides to form bioactive tetrazole derivatives.

| Azide Source | Catalyst | Conditions | Product |

|---|---|---|---|

| TMS-azide | DIAD, Ph₃P | MeCN, 0°C → 50°C, 48 h | Tetrazole with cyanoethyl protection |

| Sodium azide | ZnBr₂ | Microwave, 100°C, 30 min | Free tetrazole |

Optimized Protocol :

-

DIAD and triphenylphosphine promote Staudinger-type reactions with TMS-azide, yielding tetrazoles in moderate yields (45–60%) .

-

Microwave-assisted synthesis with sodium azide and ZnBr₂ reduces reaction time from days to minutes while improving yields (72–85%) .

Reductive Amination

The Boc-protected amine can participate in reductive amination after deprotection, enabling diversification of the cyclopentyl backbone.

| Aldehyde | Reducing Agent | Conditions | Product |

|---|---|---|---|

| 4-Trifluoromethylbenzaldehyde | NaBH₃CN | MeOH, 25°C, 6 h | N-Alkylated cyclopentylacetic acid |

Applications :

Esterification and Reduction

The carboxylic acid is esterified for further transformations, such as reduction to alcohols.

| Esterification | Reduction | Conditions | Product |

|---|---|---|---|

| Methyl ester (SOCl₂/MeOH) | DIBAL-H | THF, −78°C → 25°C, 2 h | Primary alcohol derivative |

Notable Observations :

科学的研究の応用

Medicinal Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid serves as a valuable building block in the synthesis of various bioactive compounds. Its applications include:

- Drug Development : The compound is utilized in the development of novel therapeutic agents targeting neurological disorders and metabolic diseases due to its structural similarity to amino acids and ability to modulate biological pathways .

- Peptide Synthesis : It is commonly used as a protecting group in peptide synthesis, particularly for the selective protection of amino groups. The tert-butoxycarbonyl (Boc) group is widely recognized for its stability under acidic conditions, making it ideal for synthesizing complex peptides .

Biochemical Research

The compound's role extends into biochemical research where it is employed as a reagent:

- Enzyme Inhibitors : Research has indicated that derivatives of this compound can act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .

- Signal Transduction Studies : Its derivatives are used to study cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), which are critical for understanding various physiological processes .

Case Study 1: Peptide Synthesis

A study highlighted the use of this compound in synthesizing a cyclic peptide with enhanced bioactivity. The researchers demonstrated that incorporating this compound improved the peptide's stability and efficacy against specific cancer cell lines.

Case Study 2: Neurological Drug Development

In another investigation, researchers explored its application in developing drugs for treating Alzheimer's disease. The compound's ability to modulate neurotransmitter pathways was linked to improved cognitive function in preclinical models, showcasing its potential as a therapeutic agent .

作用機序

The mechanism of action for (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products in synthetic processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in the Cycloalkyl Group

(a) Cyclobutyl Analog

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid (CAS: 155905-77-4)

- Molecular Weight: 215.25 g/mol (C₁₀H₁₇NO₄) .

- Applications include constrained peptide design .

(b) Cyclopropyl Analog

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid (CAS: 155976-13-9)

- Molecular Weight: 215.25 g/mol (C₁₀H₁₇NO₄) .

- Key Differences : The cyclopropane ring imposes severe steric and electronic constraints, often used to rigidify peptide backbones or modulate pharmacokinetic properties .

(c) trans-4-Methylcyclohexyl Analog

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(trans-4-methylcyclohexyl)acetic acid (CAS: 1187224-06-1)

- Molecular Weight: 271.36 g/mol (C₁₄H₂₅NO₄) .

- Key Differences : The larger cyclohexyl ring with a trans-methyl substituent enhances hydrophobicity and may improve membrane permeability in drug candidates .

Fluorinated Derivatives

- Compound: 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS: 1956437-69-6)

- Molecular Weight: 293.31 g/mol (C₁₃H₂₁F₂NO₄) .

- Key Differences : Fluorination at the cyclohexyl ring enhances metabolic stability and electron-withdrawing effects, making it valuable in optimizing drug half-life .

Aromatic Substituents

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid

- Molecular Weight: ~237.25 g/mol (estimated from C₁₃H₁₇NO₄) .

- Key Differences : The phenyl group introduces π-π stacking capabilities, often exploited in kinase inhibitor design. Demonstrated utility in synthesizing acrylate derivatives for anticancer research .

Enantiomeric Forms

- Compound: (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (CAS: 156881-63-9)

- Molecular Weight: 243.30 g/mol (C₁₂H₂₁NO₄) .

- Key Differences : The (R)-enantiomer exhibits distinct chiral recognition in enzymatic systems. For example, it may show altered binding affinities in protease inhibition compared to the (S)-form .

Alternative Protecting Groups

- Compound: (S)-2-((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid (CAS: 2411591-78-9)

- Molecular Weight: 291.34 g/mol (C₁₆H₂₁NO₄) .

- Key Differences: The benzyloxycarbonyl (Cbz) group, unlike Boc, is removed via hydrogenolysis. The additional methyl group on the amino nitrogen alters steric and electronic profiles, impacting peptide backbone flexibility .

Research and Application Highlights

- Anticancer Agents : The phenyl analog (CAS: N/A) was used to synthesize methyl acrylate derivatives with demonstrated anticancer activity .

- Metabolic Stability : Fluorinated cyclohexyl derivatives show promise in prolonging drug half-life via reduced cytochrome P450 metabolism .

- Peptide Engineering : Cyclopropyl and cyclobutyl analogs are employed to rigidify peptide structures, enhancing target selectivity .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, commonly referred to as Boc-Cpg-OH, is a derivative of glycine that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, toxicological data, and relevant research findings.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 109183-72-4

- MDL Number : MFCD00671385

- Purity : ≥98% (by HPLC)

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis and can influence its biological activity and stability.

Absorption and Distribution

This compound exhibits high gastrointestinal absorption, indicating its potential for oral bioavailability. It is also classified as a blood-brain barrier (BBB) permeant, suggesting possible central nervous system effects .

While specific mechanisms of action for this compound are not extensively documented in the literature, its structural similarity to amino acids suggests it may interact with various receptors or enzymes involved in metabolic pathways. It may act as an inhibitor or modulator in biological systems due to its ability to mimic natural substrates .

Safety Profile

The compound has been classified under several safety categories:

- Acute toxicity (oral) : Category 4

- Skin irritation : Category 2

- Eye irritation : Category 2A

These classifications indicate that while it may pose some risk upon exposure, the severity is moderate compared to more hazardous compounds .

1. Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance, a study evaluated the anti-inflammatory properties of various Boc-protected amino acids, including this compound, showing significant inhibition of pro-inflammatory cytokines in vitro .

2. Potential Therapeutic Applications

A study highlighted its potential use in developing anti-cancer agents. The compound's ability to modulate protein-protein interactions was explored, particularly in targeting pathways involved in tumor progression. This suggests that derivatives could be further developed as therapeutic agents against specific cancers .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 109183-72-4 |

| Purity | ≥98% (by HPLC) |

| GI Absorption | High |

| BBB Permeant | Yes |

| Acute Toxicity (oral) | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

Q & A

Q. What are the critical safety considerations when handling (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid in laboratory settings?

- Methodological Answer : The compound is harmful via inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats during handling. First-aid measures include rinsing affected skin/eyes with water and seeking medical attention if inhaled or swallowed . Store in sealed containers at room temperature to avoid moisture absorption, as hygroscopicity may alter reactivity .

Q. How is the purity of this compound validated in synthetic workflows?

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : The Boc-protected amino acid is synthesized via: (i) Enantioselective alkylation of cyclopentyl glycine precursors using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO). (ii) Carbodiimide-mediated coupling (EDC/HOBt) to introduce the Boc group, followed by cyclopentyl ring closure via acid-catalyzed cyclization .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact its utility in peptide-based drug design?

- Methodological Answer : The (S)-enantiomer is preferred for mimicking natural L-amino acids in peptide backbones. For example, in kinase inhibitor synthesis (e.g., CW1–CW20 series), the (S)-configuration ensures optimal binding to ATP pockets, whereas the (R)-enantiomer shows reduced affinity due to steric clashes . Chiral HPLC or enzymatic resolution is used to eliminate enantiomeric impurities .

Q. What analytical challenges arise when characterizing its thermal stability, and how are they addressed?

- Methodological Answer : The compound lacks a defined melting point (mp) in available datasets, complicating thermal analysis . Researchers use differential scanning calorimetry (DSC) to identify decomposition onset (T ~200°C) and thermogravimetric analysis (TGA) to quantify residual solvents. For precise mp determination, microcrystalline samples are prepared via slow evaporation from ethanol .

Q. How can conflicting solubility data (e.g., in DMSO vs. THF) be resolved during reaction optimization?

- Methodological Answer : Solubility discrepancies arise from Boc-group hydrolysis in polar aprotic solvents. A stepwise protocol is recommended: (i) Pre-dissolve in minimal DMSO (0.1 M), then dilute with THF to 0.01 M to minimize hydrolysis. (ii) Monitor by F NMR (if fluorinated analogs are present) or LC-MS to track Boc-group retention .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this building block?

- Methodological Answer : Racemization is minimized by: (i) Using low-temperature coupling (0–4°C) with HATU/DIPEA activation. (ii) Incorporating 2% v/v 1-hydroxy-7-azabenzotriazole (HOAt) to suppress base-induced epimerization. (iii) Confirming enantiopurity via Marfey’s reagent derivatization and LC-MS/MS .

Data Contradiction Analysis

Q. Why do reported yields vary (50–85%) in Boc-deprotection reactions involving this compound?

- Methodological Answer : Yield variability stems from: (i) Acid sensitivity : Trifluoroacetic acid (TFA) deprotection at 0°C vs. room temperature affects cyclopentyl ring stability. (ii) Scavenger choice : Addition of triisopropylsilane (TIS) improves yield by 15% by trapping carbocation intermediates. (iii) Workup methods : Precipitation in cold diethyl ether vs. rotary evaporation alters recovery rates .

Experimental Design Considerations

Q. How is this compound utilized in the synthesis of bio-active macrocycles?

- Methodological Answer : The cyclopentyl group enhances conformational rigidity in macrocyclic peptides. A case study: (i) Ring-closing metathesis (RCM) : Couple with olefin-bearing amino acids using Grubbs catalyst (5 mol%) in dichloromethane. (ii) Post-modification : Boc removal followed by acylation with fluorescent tags (e.g., FITC) for cellular uptake studies .

Q. What computational tools predict its reactivity in non-standard solvents (e.g., ionic liquids)?

- Methodological Answer :

Density functional theory (DFT) calculations (B3LYP/6-31G*) model solvation effects. Key findings:

(i) Ionic liquid [BMIM][PF6] : Stabilizes the Boc group via hydrogen bonding, reducing hydrolysis by 40%.

(ii) Solvent descriptors : Hansen solubility parameters (δD, δP, δH) guide solvent selection for SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。